1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol

Catalog No.
S11730240
CAS No.
1018127-02-0
M.F
C24H30N2O2
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimet...

CAS Number

1018127-02-0

Product Name

1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol

IUPAC Name

1-(2-cyclohexylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H30N2O2/c1-17-9-8-10-18(2)23(17)28-16-20(27)15-26-22-14-7-6-13-21(22)25-24(26)19-11-4-3-5-12-19/h6-10,13-14,19-20,27H,3-5,11-12,15-16H2,1-2H3

InChI Key

HBTVCOHEOSCTDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CCCCC4)O

1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a phenoxy group. Its molecular formula is C24H30N2O2C_{24}H_{30}N_{2}O_{2} and it has a molecular weight of approximately 378.5 g/mol. The compound's structure features a cyclohexyl group attached to the benzimidazole ring and a 2,6-dimethylphenoxy group linked to a propanol backbone, enhancing its potential biological activity and chemical reactivity .

Typical of alcohols and aromatic compounds. Key reactions may include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for modifications that could enhance its biological properties.

These reactions are significant for synthesizing derivatives that may exhibit improved pharmacological profiles.

Research indicates that compounds containing benzimidazole and phenoxy groups often exhibit notable biological activities, including:

  • Antimicrobial Properties: Many benzimidazole derivatives have demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: The presence of the phenoxy group may contribute to anti-inflammatory activities, making this compound a candidate for further investigation in inflammatory disease models.

The specific biological activity of 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol requires further empirical studies to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol can be approached through several methods:

  • Condensation Reactions: This method involves the reaction of 2-cyclohexylbenzimidazole with 2,6-dimethylphenol in the presence of an acid catalyst to form the desired compound.
  • Multi-step Synthesis: A more complex route may involve synthesizing the benzimidazole and phenoxy components separately before coupling them through nucleophilic substitution or coupling reactions.
  • Use of Protecting Groups: Protecting groups may be employed during synthesis to prevent unwanted reactions at reactive sites, enhancing yield and selectivity.

The unique structure of 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol suggests potential applications in various fields:

  • Pharmaceuticals: As a potential drug candidate due to its anticipated antimicrobial and anticancer activities.
  • Agricultural Chemicals: Could be explored as a pesticide or herbicide given its structural properties.

Interaction studies are crucial for understanding how 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol interacts with biological targets. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Cell Line Studies: Evaluating the compound's effects on cell viability and proliferation in various cancer cell lines.

Such studies will help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol. Notable examples include:

Compound NameStructureKey Characteristics
1-(2-methylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-olStructureExhibits strong anti-inflammatory properties
1-(benzimidazolyl)-3-(phenoxy)propan-2-oneStructureKnown for its antimicrobial activity
1-(4-chlorobenzimidazolyl)-3-(naphthalenyloxy)propan-2-aminesStructurePotential anticancer agent

Uniqueness

The uniqueness of 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol lies in its specific combination of cyclohexyl and dimethylphenoxy groups, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. This structural diversity could lead to varied biological activities, making it an interesting candidate for further research in medicinal chemistry.

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

378.230728204 g/mol

Monoisotopic Mass

378.230728204 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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